Methyl [2,2'-bipyridine]-3-carboxylate
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Overview
Description
Methyl [2,2’-bipyridine]-3-carboxylate is an organic compound derived from bipyridine, a heterocyclic compound with two pyridine rings. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The bipyridine moiety is known for its ability to form stable complexes with transition metals, making it a valuable ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [2,2’-bipyridine]-3-carboxylate typically involves the esterification of [2,2’-bipyridine]-3-carboxylic acid. One common method is the reaction of [2,2’-bipyridine]-3-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the formation of the methyl ester.
Industrial Production Methods
Industrial production of methyl [2,2’-bipyridine]-3-carboxylate may involve more efficient catalytic processes to enhance yield and reduce reaction times. Methods such as catalytic hydrogenation or the use of metal complexes as catalysts can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [2,2’-bipyridine]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bipyridine moiety can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of methyl [2,2’-bipyridine]-3-carboxylate.
Reduction: Methyl [2,2’-bipyridine]-3-carbinol.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
Methyl [2,2’-bipyridine]-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: Investigated for its potential as a bioactive molecule with applications in drug design and development.
Medicine: Explored for its potential therapeutic effects, particularly in the development of metal-based drugs.
Industry: Utilized in the synthesis of advanced materials, such as polymers and supramolecular structures, due to its ability to coordinate with metals.
Mechanism of Action
The mechanism of action of methyl [2,2’-bipyridine]-3-carboxylate primarily involves its ability to act as a bidentate ligand, forming stable chelate complexes with transition metals. These complexes can exhibit unique electronic and photophysical properties, making them useful in various applications. The bipyridine moiety can interact with metal centers through its nitrogen atoms, facilitating the formation of five-membered chelate rings.
Comparison with Similar Compounds
Methyl [2,2’-bipyridine]-3-carboxylate can be compared with other bipyridine derivatives, such as:
2,2’-Bipyridine: A simpler bipyridine derivative without the ester group, commonly used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with nitrogen atoms in the 4,4’ positions, known for its use in the synthesis of coordination polymers and metal-organic frameworks.
Methyl viologen: A bipyridine derivative with methyl groups, used as a redox-active compound in various applications.
Methyl [2,2’-bipyridine]-3-carboxylate is unique due to the presence of the ester group, which can influence its reactivity and coordination behavior compared to other bipyridine derivatives.
Biological Activity
Methyl [2,2'-bipyridine]-3-carboxylate is a compound that belongs to the bipyridine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its effects on cancer cells, antioxidant properties, and interactions with biomolecules.
Structure and Synthesis
This compound is characterized by a bipyridine core with a carboxylate group at the 3-position. This structural arrangement enhances its reactivity and potential for biological interactions. The synthesis of this compound typically involves coupling reactions such as the Suzuki coupling method, which allows for efficient production under controlled conditions.
1. Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound. The following table summarizes key findings regarding its effects on various cancer cell lines:
Cell Line | IC50 (μg/mL) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast Cancer) | 24.5 | Induces apoptosis via ROS production; activates caspase-3 and -9; downregulates Bcl-2 expression. |
A2780 (Ovarian Cancer) | 69.24 ± 7.31 | Inhibits cell proliferation; downregulates p-PI3K/p-Akt protein levels. |
SKOV3 (Ovarian Cancer) | 83.39 ± 3.75 | Inhibits migration; enhances cisplatin's effects on apoptosis. |
These findings suggest that this compound can induce cytotoxic effects in cancer cells through mechanisms involving oxidative stress and apoptosis pathways.
Case Studies
- Study on Breast Cancer Cells : Research demonstrated that this compound significantly increased reactive oxygen species (ROS) levels in MDA-MB-231 cells, leading to apoptosis through the activation of caspases and modulation of apoptotic proteins.
- Ovarian Cancer Research : In A2780 and SKOV3 cell lines, the compound inhibited cell migration and proliferation while enhancing the efficacy of cisplatin treatment, indicating its potential as an adjunctive therapy in ovarian cancer.
2. Antioxidant Activity
This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals effectively, which is crucial for reducing oxidative stress in biological systems. The compound's ability to chelate metal ions also contributes to its antioxidant activity.
Interaction with Biomolecules
The interaction of this compound with biomolecules such as DNA and proteins has been extensively studied:
- DNA Binding : The compound has been shown to bind to DNA through groove binding mechanisms, influencing DNA structure and function.
- Protein Interaction : Studies indicate that this compound can interact with serum albumin, affecting its fluorescence properties and suggesting a potential impact on drug delivery mechanisms.
Properties
IUPAC Name |
methyl 2-pyridin-2-ylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)9-5-4-8-14-11(9)10-6-2-3-7-13-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLQDHOWESRNLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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